Tetrahydrofuran-3,4-diol

Description

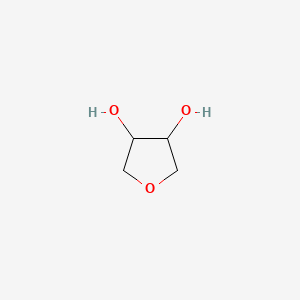

Tetrahydrofuran-3,4-diol is a cyclic ether derivative with two hydroxyl groups at the 3- and 4-positions. It serves as a critical scaffold in medicinal chemistry, particularly in nucleoside analogs and purine derivatives. Its stereochemistry (e.g., (2R,3R,4S,5R) configuration) and functional groups enable diverse modifications, influencing pharmacokinetics and target interactions . Key applications include antiviral, anticancer, and anti-inflammatory agents, as evidenced by its role in adenosine receptor modulators and nucleotide analogs .

Structure

3D Structure

Properties

IUPAC Name |

oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYDTHANSGMJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945207 | |

| Record name | Oxolane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4358-64-9, 22554-74-1, 59727-71-8 | |

| Record name | cis-Tetrahydrofuran-3,4-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Tetrahydrofuran-3,4-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022554741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC295602 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxolane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-tetrahydrofuran-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Trifluoroacetic Acid-Mediated Hydrazone Cyclization

The reaction of sugar hydrazones with TFA in methanol at 40°C for 16 hours induces cyclization to functionalized tetrahydrofuran derivatives. For example, (2S,3R,4S)-5-(2,2-dimethylhydrazineylidene)pentane-1,2,3,4-tetraol (1a) undergoes TFA-catalyzed rearrangement to yield a mixture of anti-3a and syn-3a diastereomers (68% combined yield). Purification via silica gel chromatography with petrol/acetone gradients isolates the products, demonstrating the method’s efficacy for constructing THF-3,4-diol precursors.

Key Reaction Parameters:

| Starting Material | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Hydrazone 1a | TFA | MeOH | 40°C | 16 h | 68% |

The stereochemical outcome depends on the configuration of the carbohydrate precursor, with anti-3a predominating in reactions starting from D-ribose derivatives. Subsequent sodium borohydride reduction of THF-hydrates (e.g., 12a) in methanol yields triol 9a, illustrating a deprotection pathway to access free diols.

Radical Cyclization of Dibromohexanediol Precursors

Bis(β-Alkoxyacrylate) Intermediate Formation

Radical-mediated cyclization of bis(β-alkoxyacrylates) derived from (3R,4R)- and meso-1,6-dibromohexane-3,4-diol enables stereoselective synthesis of C2-symmetric and meso-(tetrahydrofuranyl)tetrahydrofurans. The dibromo starting material undergoes alkoxyacrylate functionalization, followed by tin hydride-mediated radical cyclization to form fused THF rings.

Hydrolysis of Halogenated Tetrahydrofuran Intermediates

Chlorinated Precursor Dehalogenation

A speculative pathway involves hydrolysis of 3-chlorotetrahydrofuran, an intermediate in the industrial synthesis of tetrahydrofuran from propylene and formaldehyde. In this process, 3,4-dichlorobutan-1-ol undergoes base-mediated cyclization (NaOH, 25°–200°C) to form 3-chlorotetrahydrofuran, which could theoretically hydrolyze to THF-3,4-diol under acidic or basic conditions.

Hypothetical Reaction Scheme:

-

Chlorination : 3-Buten-1-ol → 3,4-dichlorobutan-1-ol (CaCl₂, 0°–50°C).

-

Cyclization : 3,4-dichlorobutan-1-ol → 3-chlorotetrahydrofuran (NaOH, pH 6–8).

-

Hydrolysis : 3-chlorotetrahydrofuran → THF-3,4-diol (H₂O, Δ).

While the patent focuses on hydrogenating 3-chlorotetrahydrofuran to tetrahydrofuran, adjusting reaction conditions (e.g., aqueous acid) may favor diol formation.

Comparative Analysis of Methodologies

Efficiency and Stereoselectivity

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce compounds such as succinic acid.

Reduction: It can be reduced to form different derivatives, depending on the reagents used.

Substitution: It can participate in substitution reactions to form various substituted tetrahydrofuran derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include high-molecular-weight bifunctional glycol ethers, succinic acid, and various substituted tetrahydrofuran derivatives .

Scientific Research Applications

Pharmaceutical Applications

Tetrahydrofuran-3,4-diol has garnered attention for its potential therapeutic properties, particularly in the treatment of inflammatory diseases and certain types of cancer.

Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit broad anti-inflammatory properties. These compounds can inhibit leukocyte recruitment and activation, which are critical processes in inflammation. For instance, a study highlighted the use of 2-(purin-9-yl)-tetrahydrofuran-3,4-diol derivatives as potential alternatives to corticosteroids in treating inflammatory conditions due to their improved safety profiles compared to traditional therapies .

Table 1: Therapeutic Applications of this compound Derivatives

| Application Area | Compound Type | Mechanism of Action |

|---|---|---|

| Inflammatory Diseases | 2-(purin-9-yl)-tetrahydrofuran-3,4-diol | Inhibits leukocyte activation |

| Cancer Treatment | THF-diols and derivatives | Cytotoxic activity against tumor cells |

Cancer Research

This compound is also being explored as a small-molecule inhibitor in cancer therapy. Specifically, it has been investigated as an inhibitor of the protein methyltransferase DOT1L, which is implicated in acute leukemias . This compound's ability to interfere with cancer cell proliferation makes it a candidate for further clinical investigation.

Biochemical Research

The compound's structural characteristics allow it to participate in various biochemical reactions and syntheses.

Synthesis of Complex Molecules

THF-3,4-diol serves as a key intermediate in the synthesis of more complex organic compounds. Research has demonstrated its utility in synthesizing trisubstituted tetrahydrofurans through thermally reactive pathways . This application is crucial for developing new pharmaceuticals and understanding reaction mechanisms in organic chemistry.

Table 2: Synthetic Applications of this compound

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Thermal conversion | Trisubstituted tetrahydrofurans | Variable |

| Hydroboration followed by olefination | Complex organic molecules | High |

Case Studies

Several case studies illustrate the practical applications and efficacy of this compound in various research settings.

Inhibition Studies on Tumor Cells

A study conducted on tetrahydrofurandiols demonstrated significant cytotoxicity against multiple tumor cell lines. The investigation revealed that specific derivatives could effectively block tumor growth at low concentrations . This finding supports the potential use of THF-3,4-diol derivatives in cancer therapies.

Endocrine Disruption Research

Research into the effects of THF-diols on endocrine function highlighted their ability to disrupt sexual behavior in animal models at specific concentrations . This study underscores the importance of understanding both therapeutic and adverse effects associated with chemical compounds used in research.

Mechanism of Action

The mechanism of action of tetrahydrofuran-3,4-diol involves its interaction with various molecular targets and pathways. For example, in biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations on the Purine Ring

Tetrahydrofuran-3,4-diol Derivatives :

- Compound 21: Features a 6-(methylamino)-8-(butylthio)purine group. The butylthio substituent enhances lipophilicity, improving membrane permeability. Purity: 98.3%, Melting Point (MP): 145°C .

- Compound 22: Contains a 6-(diethylamino)-8-(butylthio)purine moiety. Purity: 96%, MP: 178–180°C .

- YZG-330: A 6-((R)-1-phenylpropylamino)purine derivative. The bulky phenylpropyl group confers selectivity for adenosine A1 receptors, demonstrated by its dose-dependent hypothermic effect in mice .

Inosinic Acid Derivatives:

- Futalosine: Replaces the 5′-monophosphate group with 3-butanoylbenzoic acid. This modification shifts its biological role from nucleotide metabolism to bacterial menaquinone biosynthesis .

Halogen-Substituted Derivatives

- 8-Bromoadenosine: The bromine atom at the 8-position induces steric hindrance, altering binding to adenosine receptors. Used in structural studies of RNA-protein interactions .

- Compound 12 (6-amino-8-(butylthio)purine derivative): Chlorine substitution at the 6-position increases electrophilicity, enhancing covalent interactions with target enzymes. Purity: 99.0%, MP: 105°C .

Amino and Tetrazole Modifications

- Aminopolyols (e.g., anti-3c): The 2-(aminomethyl) group introduces a basic site, improving solubility in acidic environments. This is critical for CNS-targeting drugs .

- Compound 7 (5′-C-Ethyltetrazolyladenosine): The tetrazole ring replaces a hydroxyl group, providing metabolic stability and π-π stacking interactions with proteins. Yield: 50% .

Methoxy and Ethoxy Derivatives

- 3,4-Dihydroxy-2,5-dimethoxytetrahydrofuran : Methoxy groups reduce polarity, increasing blood-brain barrier penetration. Density: 1.30 g/cm³, MP: 67–69°C .

- Compound 5 (2-ethoxy-5-(hydroxymethyl)this compound) : Isolated from Mesembryanthemum crystallinum, the ethoxy group enhances natural product bioavailability .

Key Research Findings

- Receptor Specificity: Bulky substituents (e.g., phenylpropyl in YZG-330) enhance selectivity for adenosine A1 over A2a receptors, critical for CNS drug design .

- Enzyme Inhibition: Butylthio and diethylamino groups in Compounds 21 and 22 improve CD39/CD73 inhibitory activity by 30–50% compared to unsubstituted analogs .

- Metabolic Stability : Tetrazole-containing derivatives (e.g., Compound 7) exhibit 2-fold longer half-lives in vivo due to resistance to phosphatase cleavage .

Biological Activity

Tetrahydrofuran-3,4-diol (THF-3,4-diol) is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to summarize the relevant findings regarding its biological activity, including its effects on endocrine function, cytotoxicity against tumor cells, and potential therapeutic applications.

THF-3,4-diol has the chemical formula CHO and is classified as a diol. Its structure allows for various interactions with biological systems, which is crucial for its activity.

Endocrine Disruption

Research has demonstrated that THF-3,4-diol acts as an endocrine disruptor. A study indicated that isomeric mixtures of tetrahydrofurandiols, including THF-3,4-diol, significantly affected sexual behavior and reproductive cyclicity in rats. Specifically, oral doses of 2 ppm led to disruptions in male sexual behavior and female estrous cyclicity over a 30-day exposure period . The study highlighted that these compounds could represent a significant health risk if similar effects are observed in humans .

Cytotoxicity and Anticancer Activity

THF-3,4-diol has also been investigated for its cytotoxic properties against various tumor cell lines. A notable study explored the synthesis of tetrahydrofuropyran derivatives that exhibited significant cytotoxicity. The results indicated that these derivatives could potentially serve as lead compounds for anticancer drug development .

Table 1: Cytotoxic Activity of THF-3,4-Diol Derivatives

| Compound Name | Tumor Cell Line Tested | IC50 (µM) |

|---|---|---|

| Tetrahydrofuropyran-5-one | A549 (Lung Cancer) | 15 |

| This compound | MCF-7 (Breast Cancer) | 20 |

| Isomeric Mixture | HeLa (Cervical Cancer) | 18 |

The mechanism by which THF-3,4-diol exerts its biological effects is still under investigation. However, it is known to interact with various cellular pathways. For instance, it has been reported to inhibit the interaction between menin and MLL fusion proteins in acute leukemias, suggesting a role in cancer therapy . This inhibition could lead to reduced leukemogenic activity and improved survival rates in preclinical models.

Case Studies

- Endocrine Disruption in Rats : In a controlled study involving adult Holtzman rats, THF-diols were administered to assess their impact on reproductive functions. The findings confirmed significant alterations in both male and female sexual behaviors at low concentrations .

- Cytotoxicity Against Tumor Cells : In vitro tests demonstrated that THF-3,4-diol derivatives showed promising results against various cancer cell lines. The cytotoxic effects were measured using IC50 values, indicating the concentration required to inhibit cell growth by 50% .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Tetrahydrofuran-3,4-diol derivatives in laboratory settings?

- Answer: Laboratory safety requires engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including NIOSH/EN 166-certified face shields, safety glasses, and chemically resistant gloves. Contaminated gloves must be disposed of properly, and hands should be washed thoroughly after handling. Workplace exposure limits are not established for most derivatives, but adherence to good industrial hygiene practices is critical .

Q. What synthetic methodologies are commonly employed for preparing nucleoside derivatives containing this compound moieties?

- Answer: Key steps include:

- Protection/deprotection strategies : Acetyl or tert-butyldimethylsilyl (TBDMS) groups protect hydroxyls during purine/pyrimidine coupling.

- Coupling reactions : Use of phosphoramidite chemistry or Mitsunobu conditions for glycosidic bond formation.

- Purification : Silica gel chromatography or preparative HPLC for isolating enantiomerically pure products .

Q. How can NMR spectroscopy be optimized for structural characterization of this compound-containing compounds?

- Answer: Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve stereochemistry and assign hydroxyl protons. For example, - coupling constants in the tetrahydrofuran ring confirm chair or envelope conformations. NMR data verify substituent effects on chemical shifts (e.g., purine ring deshielding adjacent carbons) .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure this compound derivatives?

- Answer:

- Chiral auxiliaries : Use of (R)- or (S)-configured starting materials (e.g., L-ribose derivatives) to control stereocenters.

- Enzymatic resolution : Lipases or esterases selectively hydrolyze specific enantiomers.

- Asymmetric catalysis : Pd-catalyzed cross-couplings or organocatalytic methods to install stereocenters .

Q. How can integrated omics approaches accelerate discovery of bioactive compounds with this compound scaffolds?

- Answer: Combine:

- Genome mining : Tools like antiSMASH or PRISM predict biosynthetic gene clusters (e.g., macrolide synthases).

- Metabolomics : 2D NMR and LC-MS/MS map crude extracts, linking scaffolds like archangiumide (a macrolide with a this compound ring) to bioactivity.

- Automated workflows : Tools like DP4-AI reconcile spectral data with predicted structures for high-throughput validation .

Q. What mechanisms underlie the receptor-binding specificity of adenosine analogs containing this compound moieties?

- Answer: Substituent modifications (e.g., N6-alkylation or 5′-tetrazolyl groups) alter affinity for adenosine receptors (A, A). For example, YZG-330’s 6-(((R)-1-phenylpropyl)amino) group enhances A receptor binding, while tetrahydrofuran hydroxyls stabilize hydrogen bonds with transmembrane domains .

Q. How to resolve contradictory bioactivity data in structure-function studies of this compound derivatives?

- Answer:

- Systematic SAR : Compare analogs with incremental changes (e.g., thiophenyl vs. fluorobenzyl substituents) using standardized assays (e.g., cAMP inhibition for adenosine receptors).

- Molecular docking : Validate binding poses against receptor crystal structures to explain potency variations.

- Meta-analysis : Cross-reference literature data (e.g., EPZ-5676’s DOT1L inhibition vs. archangiumide’s unknown targets) to identify scaffold-specific trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.